molecular formula C6H7ClF2O2S B2682965 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride CAS No. 2229141-47-1

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride

Cat. No.: B2682965
CAS No.: 2229141-47-1
M. Wt: 216.63
InChI Key: XTGMERZJUQIAPO-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[310]hexane-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClF2O2S It is known for its unique bicyclic structure, which includes two fluorine atoms and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride typically involves the reaction of commercially available starting materials. One common method includes the reaction of a cyclopentene derivative with a fluorinating agent such as TMSCF3 (trimethylsilyl trifluoromethanesulfonate) in the presence of sodium iodide (NaI). This reaction is carried out under controlled conditions, often involving slow addition protocols to ensure the formation of the desired diastereomeric mixture .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various reduced or oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds. The fluorine atoms contribute to the compound’s stability and lipophilicity, enhancing its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexane: A simpler fluorinated cyclohexane derivative.

    6,6-Difluorobicyclo[3.1.0]hexane: A related compound without the sulfonyl chloride group.

    Cyclopentane Derivatives: Various cyclopentane-based compounds with different substituents.

Uniqueness

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride is unique due to its combination of a bicyclic structure, two fluorine atoms, and a reactive sulfonyl chloride group. This combination imparts distinctive chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O2S/c7-12(10,11)3-1-4-5(2-3)6(4,8)9/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMERZJUQIAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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